molecular formula C12H18N2O3S B1604094 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine CAS No. 941717-08-4

4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine

Cat. No. B1604094
CAS RN: 941717-08-4
M. Wt: 270.35 g/mol
InChI Key: ASGSHKVYZRSASF-UHFFFAOYSA-N
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Description

“4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine” is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 . It’s a specialty product for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine” can be represented by the SMILES notation: CNCC1=CC=CC=C1S(=O)(=O)N2CCOCC2 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The melting point of “4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine” is reported to be between 68-70.5°C . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It is used as a specialty product in proteomics research applications . The compound’s role in proteomics can involve the identification of proteins in different disease states, aiding in the discovery of potential biomarkers for diseases.

Laboratory Chemicals

As a laboratory chemical, “N-METHYL-2-(MORPHOLINOSULFONYL)BENZYLAMINE” is used in various experimental and research settings . Its precise applications can range from serving as a reagent in chemical reactions to being a building block in the synthesis of more complex molecules.

Safety and Handling Research

Research into the safety and handling of chemicals often includes this compound due to its hazardous nature. It requires careful management to prevent skin burns, eye damage, and respiratory irritation . This research is crucial for developing safety protocols in laboratories and industries where the compound is used.

Biological Activity Studies

Compounds with similar structural motifs have been studied for their diverse biological activities, such as antimicrobial, antifungal, antiviral, and antitumor activities . While not directly linked to “N-METHYL-2-(MORPHOLINOSULFONYL)BENZYLAMINE”, these studies provide a foundation for exploring the biological activities of this compound.

Future Directions

The future directions for “4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine” are not specified in the available resources. As a compound used in proteomics research applications , it may have potential in various scientific studies.

properties

IUPAC Name

N-methyl-1-(2-morpholin-4-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-13-10-11-4-2-3-5-12(11)18(15,16)14-6-8-17-9-7-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGSHKVYZRSASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640477
Record name N-Methyl-1-[2-(morpholine-4-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine

CAS RN

941717-08-4
Record name N-Methyl-2-(4-morpholinylsulfonyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941717-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[2-(morpholine-4-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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